molecular formula C16H10F4O2 B2915212 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694448-27-6

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B2915212
CAS No.: 694448-27-6
M. Wt: 310.248
InChI Key: QHIRBYLIGHMBAB-UHFFFAOYSA-N
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Description

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a useful research compound. Its molecular formula is C16H10F4O2 and its molecular weight is 310.248. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Polymers

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde plays a critical role in the synthesis and characterization of highly fluorescent polymers. Neilson et al. (2008) synthesized novel poly(perfluorocyclobutyl-co-phenylene vinylene) polymers using a related compound, demonstrating these polymers' excellent thermal stability and high fluorescence in solution and thin films (Neilson et al., 2008).

Chemical Sensing and Molecular Structures

Derivatives of benzaldehyde, including structures similar to this compound, have been utilized in chemical sensing applications. Halder et al. (2018) described the synthesis of a Schiff-base molecule acting as a ratiometric fluorescent chemosensor for pH, showcasing the versatility of benzaldehyde derivatives in developing sensitive and stable chemical sensors (Halder, Hazra, & Roy, 2018).

Supercritical Fluid Extraction Studies

Research on phenolic compounds contained in natural substrates, such as grape seeds, has shown the potential for supercritical carbon dioxide extraction. Murga et al. (2002) investigated the solubility of compounds including 3,4-dihydroxy benzaldehyde in supercritical carbon dioxide, highlighting the application of benzaldehyde derivatives in the extraction and separation of natural compounds using environmentally friendly solvents (Murga, Sanz, Beltrán, & Cabezas, 2002).

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O2/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-8H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIRBYLIGHMBAB-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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